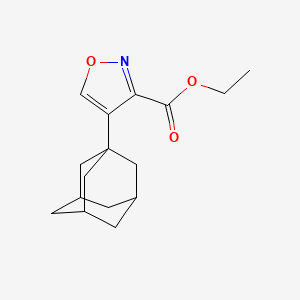
Ethyl 4-(1-Adamantyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32708625 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of MFCD32708625 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction conditions typically involve precise temperature control, the use of catalysts, and specific solvents to ensure the purity and yield of the compound .
Industrial Production Methods: Industrial production of MFCD32708625 is carried out on a large scale using optimized processes to ensure high yield and purity. The methods involve continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: MFCD32708625 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32708625 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and catalysts .
Major Products: The major products formed from the reactions of MFCD32708625 depend on the type of reaction and the reagents used. These products are often intermediates for further chemical synthesis or final products for specific applications .
Mecanismo De Acción
The mechanism of action of MFCD32708625 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
MFCD32708625 is compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and reactivity. The comparison focuses on the differences in their chemical properties, reactivity, and applications. Some similar compounds include those with slight variations in their molecular structure, leading to different reactivity and applications .
Conclusion
MFCD32708625 is a versatile compound with significant importance in various fields of scientific research and industry. Its unique properties and reactivity make it a valuable tool for researchers and industrial applications.
Propiedades
Fórmula molecular |
C16H21NO3 |
|---|---|
Peso molecular |
275.34 g/mol |
Nombre IUPAC |
ethyl 4-(1-adamantyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-2-19-15(18)14-13(9-20-17-14)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,2-8H2,1H3 |
Clave InChI |
ITLZZDYSYYPVLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC=C1C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)

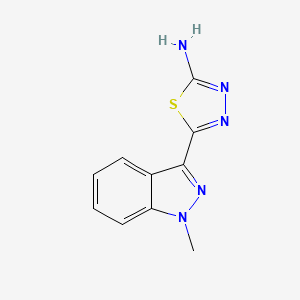


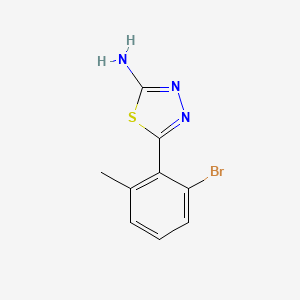
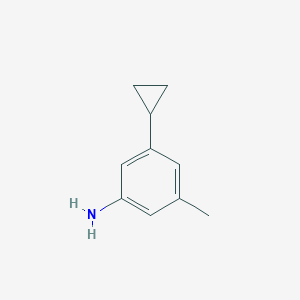
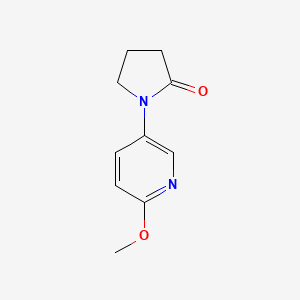
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)


![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
![2-Acetyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B13695161.png)

